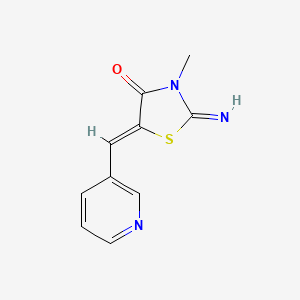![molecular formula C23H24N4O2S B5316543 N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide](/img/structure/B5316543.png)
N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a piperidine ring, and a pyridine ring, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 6-methylpyridin-2-amine with thiophene-2-carboxylic acid in the presence of a coupling reagent such as titanium tetrachloride (TiCl4) and a solvent like pyridine . The reaction is carried out at elevated temperatures (85-90°C) for a few hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes in cancer cells . The compound may also interact with bacterial cell membranes, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide: Similar structure but with a thiourea group instead of a piperidine ring.
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Lacks the piperidine ring, making it less complex.
Uniqueness
N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring, a piperidine ring, and a pyridine ring
Propriétés
IUPAC Name |
N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-16-7-5-9-21(24-16)26-22(28)18-15-17(25-23(29)20-8-6-14-30-20)10-11-19(18)27-12-3-2-4-13-27/h5-11,14-15H,2-4,12-13H2,1H3,(H,25,29)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQGKHJLYNKWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl (Z)-2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B5316463.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B5316469.png)
![{1-(6-methoxypyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5316473.png)


![(3aR*,7aS*)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316486.png)
![2-(allylthio)-1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5316500.png)

![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B5316519.png)
![ethyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316535.png)
![2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B5316550.png)
![4-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzenesulfonamide](/img/structure/B5316565.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5316570.png)
